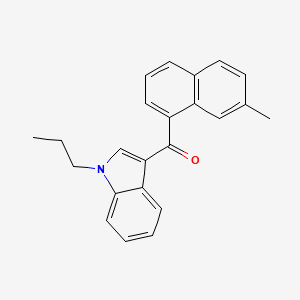
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 7th position and an indole ring substituted with a propyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylnaphthalene and 1-propyl-1H-indole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 7-methylnaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 1-propyl-1H-indole. This reaction is typically carried out under basic conditions using a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are common examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of dyes, pigments, and polymers.
作用機序
The mechanism of action of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(7-methylnaphthalen-1-yl)(1-ethyl-1H-indol-3-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-methyl-1H-indol-3-yl)methanone: Similar structure with a methyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-butyl-1H-indol-3-yl)methanone: Similar structure with a butyl group instead of a propyl group.
Uniqueness
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
824960-09-0 |
|---|---|
分子式 |
C23H21NO |
分子量 |
327.4 g/mol |
IUPAC名 |
(7-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO/c1-3-13-24-15-21(18-8-4-5-10-22(18)24)23(25)19-9-6-7-17-12-11-16(2)14-20(17)19/h4-12,14-15H,3,13H2,1-2H3 |
InChIキー |
ZKOYGSLENBLSRY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















